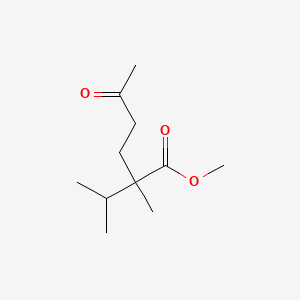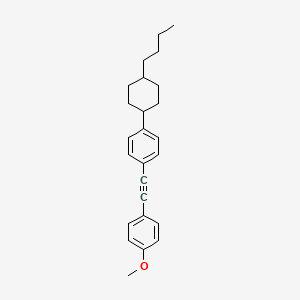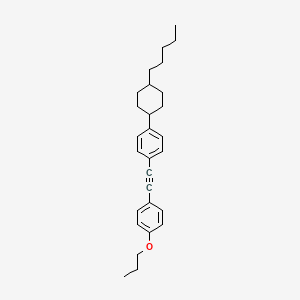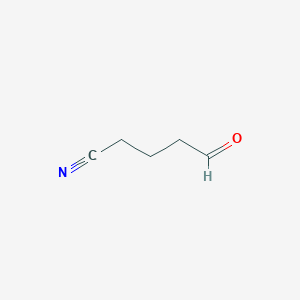
11-Tridecyn-1-ol
Descripción general
Descripción
11-Tridecyn-1-ol is a chemical compound with the molecular formula C13H24O . It has an average mass of 196.329 Da and a monoisotopic mass of 196.182709 Da . The CAS Registry Number for this compound is 33925-75-6 .
Synthesis Analysis
The synthesis of 11-Tridecyn-1-ol involves reaction conditions with chloro (1,5-cyclooctadiene) (pentamethylcyclopentadiene)ruthenium (II), hydrogen, and silver trifluoromethanesulfonate in dichloromethane at 20 degrees Celsius under 7500.75 Torr for 0.5 hours . This reaction occurs in an inert atmosphere and is diastereoselective .Molecular Structure Analysis
The IUPAC Standard InChI for 11-Tridecyn-1-ol is InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,4-13H2,1H3 . The IUPAC Standard InChIKey is QBYUWRZJJAYBJR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Tridecyn-1-ol include a molecular weight of 196.3291 . More specific properties such as density, boiling point, and melting point are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Pheromone Studies and Insect Behavior
One significant application of 11-Tridecyn-1-ol is in the field of entomology, particularly in studying pheromones and insect behavior. A study by Voerman, Minks, and Houx (1974) explored the impact of various acetates of alcohols, including compounds like 11-Tetradecyn-1-ol, on the attractancy of sex pheromones in the Summerfruit Tortrix Moth, Adoxophyes orana. Their research found that certain compounds had an inhibitory effect on the attractiveness of these pheromones to male insects, highlighting the potential for 11-Tridecyn-1-ol derivatives in modifying insect behavior (Voerman, Minks, & Houx, 1974).
Chemical Synthesis and Configuration Studies
Research has also been conducted on the synthesis and structural configuration of related compounds. For example, Mason (1981) investigated the configuration and conformation of tricyclo[4.4.1.12,5]dodecan-11-ols, providing insight into the chemical properties and potential applications of similar compounds (Mason, 1981).
Enzymatic Reactions in Pheromone Biosynthesis
Another study by Rodríguez et al. (2002) focused on the stereochemical aspects of enzymatic reactions involved in moth pheromone biosynthesis. This research can provide further understanding of how 11-Tridecyn-1-ol and its derivatives might play a role in biological processes such as sex pheromone production in insects (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Photochemistry and Cycloreversion Studies
The study of photochemistry in relation to compounds like 11-Tridecyn-1-ol has also been undertaken. Schmidt and Margaretha (2004) researched the photochemistry of spiro[6H-[1,3]oxathiin-2,2′-tricyclo[3.3.1.13,7]decan]- 6-one, indicating the relevance of such studies in understanding the photochemical behavior of similar compounds (Schmidt & Margaretha, 2004).
Nucleic Acid Analogs and Oligonucleotide Synthesis
In the field of biochemistry, Steffans and Leumann (1997) contributed to the synthesis of nucleic acid analogs with constrained conformational flexibility, which can have implications for understanding and utilizing compounds like 11-Tridecyn-1-ol in the context of molecular biology and genetics (Steffans & Leumann, 1997).
Nuclear Antisense Effects in RNA Splicing
The application of 11-Tridecyn-1-ol derivatives in molecular biology extends to RNA splicing as well. Ittig et al. (2004) investigated the nuclear antisense properties of tricyclo-DNA oligonucleotides in the context of RNA splicing, providing insights into the potential therapeutic applications of these compounds (Ittig, Liu, Renneberg, Schümperli, & Leumann, 2004).
Propiedades
IUPAC Name |
tridec-11-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUWRZJJAYBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334419 | |
| Record name | 11-Tridecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Tridecyn-1-ol | |
CAS RN |
33925-75-6 | |
| Record name | 11-Tridecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)




![Methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)
![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)